Product packaging for dimethylsulfonioacetic acid(Cat. No.:CAS No. 24220-08-4)

dimethylsulfonioacetic acid

Cat. No.: B1212564
CAS No.: 24220-08-4
M. Wt: 121.18 g/mol
InChI Key: PSBDWGZCVUAZQS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on the Discovery and Initial Characterization of Dimethylsulfonioacetic Acid

The discovery of this compound, also referred to as dimethylsulfonioacetate (DMSA), is closely linked to research on marine algae. It was identified as a minor component in an extract from the marine alga Ulva lactuca. asm.org This initial finding was part of a broader investigation into the osmoprotective compounds present in marine organisms. While its better-known counterpart, 3-dimethylsulfoniopropionate (DMSP), was the dominant osmolyte in the extract, the presence of DMSA was a notable discovery. asm.org Structurally, DMSA is the sulfonium (B1226848) analogue of the universal osmoprotectant glycine (B1666218) betaine (B1666868). nih.gov Early characterization primarily revolved around its role in osmoregulation, where it was found to be highly osmoprotective for Escherichia coli. asm.org

Evolution of Academic Interest in this compound: Key Milestones and Research Paradigms

Academic interest in this compound has evolved from its initial identification as a minor algal metabolite to a subject of focused research in bacterial physiology and biochemistry. A significant paradigm in its study has been its comparative analysis with glycine betaine and DMSP, which has revealed both similarities and striking differences in its biological effects.

A key milestone in DMSA research was the discovery of its potent toxicity to the soil bacterium Sinorhizobium meliloti under normal osmotic conditions, a stark contrast to its osmoprotective role in E. coli. nih.gov This finding, published in 1998, was the first report of DMSA toxicity in any organism and shifted the research focus towards understanding the metabolic pathways that differentiate its effects in various bacteria. nih.gov It was found that in wild-type S. meliloti, the toxicity of DMSA stems from its catabolism via the glycine betaine demethylation pathway. nih.gov

Further research has solidified its role as a potent osmoprotectant, with studies showing that even nanomolar concentrations are sufficient to enhance the salinity tolerance of E. coli. asm.org This has led to investigations into its transport mechanisms, identifying the ProU and ProP osmoporter systems as responsible for its uptake. asm.org The current research paradigm views DMSA not just as a simple osmolyte but as a molecule with complex, context-dependent biological activities that can range from beneficial to detrimental depending on the organism and its metabolic capabilities.

Methodological Approaches in this compound Research: An Overview

The investigation of this compound has employed a range of methodological approaches, largely centered on microbiology and analytical chemistry. A cornerstone of DMSA research has been the use of bioassays to assess its osmoprotective and toxic properties. These typically involve growing bacterial cultures, such as S. meliloti or E. coli, in media with varying salt concentrations and supplementing them with DMSA to observe the effects on growth. asm.orgasm.org

To elucidate the metabolic fate of DMSA, researchers have utilized mutant strains of bacteria that are deficient in specific enzymes, such as those involved in the demethylation of glycine betaine. nih.gov By comparing the effects of DMSA on wild-type and mutant strains, the pathways responsible for its toxicity have been inferred. nih.gov

Transport studies have been crucial in understanding how cells accumulate DMSA. These experiments often involve the use of radiolabeled compounds or, more commonly, the measurement of osmoprotection in mutant strains lacking specific transport systems like ProU and ProP. asm.org Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy have been used to confirm the structure of DMSA and to analyze its accumulation within cells.

Scope and Significance of Current Academic Inquiry into this compound

The current academic inquiry into this compound is significant for several reasons. It contributes to a deeper understanding of bacterial osmoregulation, a fundamental process for survival in fluctuating environments. The finding that nanomolar levels of DMSA can be effective osmoprotectants has ecological implications, suggesting that even trace amounts of this compound in natural environments could benefit certain microorganisms. asm.org

Furthermore, the discovery of DMSA's toxicity in S. meliloti and the elucidation of its metabolic basis provide valuable insights into the complexities of microbial metabolism and detoxification. This research highlights how a compound that is beneficial to one organism can be toxic to another, depending on their respective enzymatic machinery. nih.gov This has broader implications for understanding the interactions between different species in a microbial community.

Current research also touches upon the potential for engineering metabolic pathways. The observation that DMSA is not toxic and becomes highly osmoprotective in S. meliloti mutants unable to demethylate it opens up avenues for exploring how metabolic engineering could be used to enhance stress tolerance in bacteria. nih.gov The study of DMSA, therefore, continues to be a fertile area of research, offering valuable knowledge in the fields of microbial physiology, biochemistry, and ecology.

Data Tables

Table 1: Effects of Dimethylsulfonioacetate (DMSA) on the Growth of Sinorhizobium meliloti 102F34

ConditionDoubling Time (hours)
LAS medium (control)5
LAS medium + 1 mM DMSA35

Data sourced from: nih.gov

Table 2: Osmoprotective Effects of Dimethylsulfonioacetate (DMSA) on Escherichia coli

StrainRelevant GenotypeOsmoprotectant (1 mM)Growth in High Salinity Medium
Wild TypeproU+ proP+DMSAYes
GM50proU+ proP-DMSAYes
MKH13proU- proP+DMSAYes
WG475proU- proP-DMSANo

Data interpreted from: asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O2S+ B1212564 dimethylsulfonioacetic acid CAS No. 24220-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24220-08-4

Molecular Formula

C4H9O2S+

Molecular Weight

121.18 g/mol

IUPAC Name

carboxymethyl(dimethyl)sulfanium

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-O

SMILES

C[S+](C)CC(=O)O

Canonical SMILES

C[S+](C)CC(=O)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Dimethylsulfonioacetic Acid

Global Biogeographical Distribution of Dimethylsulfonioacetic Acid: Aquatic and Terrestrial Environments

The global distribution of this compound is predominantly centered in marine ecosystems. It is found in seawater and marine sediments, often as a result of the decomposition of marine organisms. nih.gov While its primary association is with aquatic environments, the broader global sulfur cycle involves the atmospheric transport of related sulfur compounds, which can be assimilated by terrestrial plants and microorganisms. researchgate.netuea.ac.uk However, direct and widespread occurrence of DMSAA in terrestrial environments is not as well-documented as in marine settings.

Occurrence of this compound in Marine Organisms: Algae, Invertebrates, and Microorganisms

This compound has been identified in a variety of marine life. It is considered a secondary solute in some species of marine algae. nih.gov A broader screening of phytoplankton has revealed the presence of DMSAA in 11 out of 16 surveyed species. researchgate.net The compound is also found in marine invertebrates, often acquired through their diet which includes algae. researchgate.netnih.gov Marine microorganisms, including bacteria, can utilize DMSAA as a substrate, indicating its role in microbial metabolism and the marine sulfur cycle. researchgate.netgxu.edu.cn For instance, bacteria such as Ruegeria pomeroyi DSS-3 have been shown to metabolize DMSAA. researchgate.net

Presence of this compound in Terrestrial Flora and Microorganisms

The presence of this compound in terrestrial organisms is less common compared to its marine counterparts. While some salt-resistant plants produce related sulfur compounds like DMSP, the direct synthesis or accumulation of DMSAA in terrestrial flora is not extensively documented. researchgate.netannualreviews.org However, some microorganisms, including certain bacteria, have the genetic potential for pathways involving sulfonium (B1226848) compounds, suggesting a possible, albeit limited, role for DMSAA in terrestrial microbial ecosystems. googleapis.comgoogle.com

Environmental Factors Influencing the Accumulation and Distribution of this compound

Several environmental factors can influence the production and concentration of this compound and related compounds in organisms. These factors primarily relate to stressors that necessitate the production of osmoprotectants and antioxidants.

Salinity: Fluctuations in salinity levels in estuarine and coastal waters are a significant factor. nih.gov Organisms in these environments produce compatible solutes like DMSAA to cope with osmotic stress. nih.govoregonstate.education

Temperature: Temperature variations can affect the metabolic pathways and enzyme activities involved in the synthesis of secondary metabolites in marine organisms and microorganisms. maxapress.comekb.eg

Nutrient Availability: The availability of essential nutrients, particularly sulfur and nitrogen, is crucial for the biosynthesis of sulfur-containing compounds like DMSAA. nih.govfrontiersin.org

Comparative Analysis of this compound Occurrence Across Diverse Biological Systems

This compound is found in a diverse array of organisms, though its concentration and primary role can vary significantly. In marine algae, it often functions as a secondary osmolyte alongside the more abundant DMSP. nih.gov In contrast, for certain marine bacteria, DMSAA can serve as a carbon and sulfur source. researchgate.net The compound's role as an osmoprotectant is also recognized in bacteria like Escherichia coli, where it can provide protection against hyperosmotic stress. nih.gov This contrasts with its less defined role in terrestrial ecosystems, where its occurrence is not as prevalent. The ability of various organisms to synthesize or metabolize DMSAA highlights its integration into the broader biogeochemical sulfur cycle. researchgate.net

Biosynthesis and Metabolic Pathways of Dimethylsulfonioacetic Acid

Precursors and Enzymatic Mechanisms in the Biosynthesis of Dimethylsulfonioacetic Acid

The complete biosynthetic pathway of this compound remains to be fully elucidated. Unlike the well-documented pathways for DMSP, the specific enzymatic steps leading to DMSA are not as clearly defined in the current scientific literature. However, it is known that DMSA is found as a secondary solute in some species of marine algae. nih.gov

Role of S-Adenosylmethionine in this compound Biosynthesis

While S-adenosylmethionine (SAM) is a well-established precursor in the biosynthesis of DMSP, its direct role in the synthesis of DMSA is not definitively confirmed. researchgate.net SAM is a universal methyl group donor in numerous biological reactions, and it is plausible that it contributes to the methylation steps in DMSA formation, though the specific enzymes and intermediate compounds involved are yet to be identified. Further research is required to delineate the precise involvement of SAM in the DMSA biosynthetic pathway.

Identification and Characterization of Key Enzymes in this compound Production

Currently, specific enzymes that are solely responsible for the production of this compound have not been identified and characterized. The focus of research has largely been on the enzymes involved in DMSP metabolism. annualreviews.org It is possible that DMSA is a byproduct of other metabolic pathways or that the enzymes involved have broad substrate specificity and also act on precursors of DMSA.

Catabolism and Degradation Pathways of this compound

The breakdown of this compound has been studied in more detail, particularly in marine bacteria. These microorganisms can utilize DMSA as a source of carbon and sulfur, playing a crucial role in the marine sulfur cycle.

Microbial Degradation of this compound: Involved Organisms and Enzymes

Several marine bacteria have been identified to metabolize DMSA. Among the most studied is the soil and marine bacterium Sinorhizobium meliloti. nih.govnih.gov In this organism, the catabolism of DMSA is closely linked to the degradation pathway of glycine (B1666218) betaine (B1666868), another important osmolyte. nih.gov The degradation of DMSA in wild-type strains of S. meliloti leads to the formation of 2-methylthioacetate (MTA) and subsequently thioglycolic acid (TGA). nih.govasm.org Interestingly, these demethylation products are excreted by the cell, which is thought to be a detoxification mechanism. nih.gov

Other marine bacteria, such as Ruegeria pomeroyi, Sulfitobacter sp., and Halomonas sp., have also been shown to metabolize DMSA, leading to the release of volatile sulfur compounds like methanethiol (B179389) (MeSH). researchgate.netnih.govresearchgate.net The specific enzymes responsible for the initial demethylation steps in these organisms are still under investigation, but it is clear that DMSA serves as a substrate for microbial sulfur metabolism.

Microbial Degradation of this compound

OrganismDegradation ProductsKey Findings
Sinorhizobium meliloti2-methylthioacetate, Thioglycolic acidCatabolism is linked to the glycine betaine degradation pathway; demethylation products are excreted. nih.govnih.gov
Ruegeria pomeroyiMethanethiol (MeSH)Metabolizes DMSA to produce volatile sulfur compounds. researchgate.netnih.gov
Sulfitobacter sp.Methanethiol (MeSH)Utilizes DMSA as a substrate for MeSH production. researchgate.net
Halomonas sp.Methanethiol (MeSH)Demonstrates the ability to degrade DMSA. researchgate.net

Regulation of this compound Metabolism in Biological Systems

The metabolism of this compound in bacteria is a regulated process, often influenced by environmental cues such as osmotic stress. As an osmolyte, the uptake and accumulation of DMSA are controlled by the cell to maintain osmotic balance. nih.govoup.com

In Sinorhizobium meliloti, the transport of DMSA into the cell is osmoregulated, meaning the rate of uptake increases in response to high salinity. nih.gov However, unlike some other osmolytes that are accumulated intracellularly to high levels under stress, DMSA is actively catabolized in wild-type strains, which can be toxic. nih.gov In mutants of S. meliloti that are unable to demethylate DMSA, the compound is not toxic and can act as an effective osmoprotectant. nih.gov This indicates that the regulation of the catabolic pathway is crucial for the cell's ability to benefit from DMSA as an osmoprotectant.

Isotopic Labeling Studies in Elucidating this compound Metabolic Flux

Isotopic labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the movement of atoms through metabolic pathways. creative-proteomics.com By introducing molecules containing stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N) into a biological system, researchers can follow the isotopic tags as they are incorporated into various downstream metabolites. creative-proteomics.comfrontiersin.org Analyzing the distribution of these isotopes in the products provides quantitative insights into the rates (fluxes) of metabolic reactions and can reveal previously unknown metabolic activities or the relative importance of different pathways. nih.govmpg.de

In the context of this compound, isotopic labeling has been instrumental in clarifying its metabolic fate and biological effects, particularly in the bacterium Sinorhizobium meliloti. A key study utilized DMSA labeled with carbon-14 (B1195169) (¹⁴C) to track its uptake and catabolism. asm.org

Research Findings from Isotopic Labeling:

Researchers synthesized two forms of radiolabeled DMSA to investigate different aspects of its metabolism:

[methyl-¹⁴C]DMSA: Labeled on the methyl groups.

[1-¹⁴C]DMSA: Labeled on the carboxyl carbon of the acetate (B1210297) group. asm.org

These labeled compounds were supplied to cultures of S. meliloti. The study found that DMSA was toxic to the bacteria, and this toxicity was linked to its catabolism. asm.org The use of these tracers provided direct evidence that DMSA was being processed by the cell, rather than simply causing an external toxic effect. The metabolic processing of DMSA by S. meliloti is believed to proceed through the glycine betaine (GB) demethylation pathway, and the isotopic labeling helped confirm the compound's entry into this metabolic route. asm.org

This research is a prime example of how isotopic labeling can elucidate the metabolic flux of a specific compound. By tracing the ¹⁴C label, the study demonstrated that DMSA is not an inert substance but is actively metabolized, and that this metabolism leads to a toxic effect, thereby clarifying the compound's metabolic role and impact on the organism. asm.org

Table 2: Radiolabeled DMSA Tracers Used in S. meliloti Study

Labeled Compound Isotope Purpose Reference
[methyl-¹⁴C]DMSA ¹⁴C To trace the fate of the methyl groups of DMSA. asm.org
[1-¹⁴C]DMSA ¹⁴C To trace the fate of the acetate backbone of DMSA. asm.org

Biological and Ecological Roles of Dimethylsulfonioacetic Acid

Dimethylsulfonioacetic Acid as an Osmolyte and Osmoprotectant in Extremophile Organisms

This compound (DMSA) is a zwitterionic compound that plays a crucial role in the survival of various marine organisms, particularly those in environments with fluctuating or high salinity. dntb.gov.uanih.gov Similar to the more extensively studied dimethylsulfoniopropionate (DMSP), DMSA functions as a compatible solute, or osmolyte. nih.gov Organisms accumulate these solutes intracellularly to balance external osmotic pressure, thereby preventing water loss and maintaining cell turgor and volume without interfering with normal cellular processes. nih.gov

Research has demonstrated that even nanomolar concentrations of DMSA are sufficient to provide a significant degree of osmoprotection to bacteria such as Escherichia coli when subjected to salt stress. nih.govresearchgate.net This suggests that DMSA is a highly effective osmoprotectant. Its structural similarity to other known osmolytes like glycine (B1666218) betaine (B1666868) contributes to its compatibility with cellular metabolism. elifesciences.org The ability to accumulate DMSA allows organisms to thrive in osmotically challenging environments, such as saline coastal waters and estuaries. The uptake of DMSA from the environment is an economic strategy for organisms to acquire essential metabolites for osmoacclimation rather than synthesizing them de novo. d-nb.info

The presence of DMSA has been confirmed in a variety of phytoplankton species, which are primary producers in marine food webs. researchgate.net This wide distribution underscores its importance as a readily available osmoprotectant for a range of marine life. dntb.gov.ua

Contribution of this compound to Antioxidant Defense Mechanisms in Cells

While the broader class of sulfur compounds in marine environments is known for its antioxidant properties, the specific contribution of this compound to cellular antioxidant defense is not as well-defined as its role as an osmolyte. Its chemical relative, DMSP, is recognized for its ability to scavenge harmful reactive oxygen species (ROS), such as hydroxyl radicals, and DMSP's degradation products, including dimethyl sulfide (B99878) (DMS) and dimethyl sulfoxide (B87167) (DMSO), are also potent ROS scavengers. nih.gov This system provides a defense against oxidative stress, which can damage vital cellular components like DNA, proteins, and lipids. nih.govelifesciences.org

However, direct evidence demonstrating a significant, independent antioxidant role for DMSA itself is limited. Studies on the DMSP-demethylating enzyme DmdA showed it had no activity on DMSA, suggesting different metabolic fates and potentially different physiological roles. asm.org While DMSP is clearly established as part of an effective antioxidant system in organisms like algae and corals, further research is needed to determine if DMSA has a comparable direct role or if its contribution to antioxidant defense is indirect or minor. nih.gov

This compound as a Precursor to Dimethyl Sulfide (DMS) and Other Sulfur Compounds

The transformation of organosulfur compounds is a critical node in the marine sulfur cycle, with the volatile compound dimethyl sulfide (DMS) playing a key role in atmospheric chemistry and climate regulation. nih.govelifesciences.org

Despite the structural similarity between DMSA and DMSP, current scientific evidence indicates that DMSA is not a direct precursor for DMS. Numerous enzymes, known as DMSP lyases (such as DddP, DddQ, DddW, and DddX), have been identified in marine bacteria and algae that cleave DMSP to produce DMS and acrylate (B77674) (or other C3 compounds). elifesciences.orgnih.govresearchgate.net However, studies testing the substrate specificity of these enzymes have shown them to be inactive towards DMSA. For instance, the DMSP-dependent demethylase enzyme, DmdA, which initiates a major pathway for DMSP degradation, exhibits no detectable activity with dimethylsulfonioacetate. asm.orgnih.gov

Instead of producing DMS, the metabolism of DMSA by certain marine bacteria has been shown to yield methanethiol (B179389) (MeSH). dntb.gov.uaresearchgate.net This indicates that DMSA enters a different degradation pathway, distinct from the well-characterized DMSP cleavage and demethylation pathways that can lead to DMS.

Given that there is no known direct enzymatic pathway for the conversion of DMSA to DMS, the ecological significance of such a process is considered negligible. The primary precursor for oceanic DMS is overwhelmingly recognized as DMSP. copernicus.org

The ecological relevance of DMSA metabolism lies in its alternative products and its influence on the broader sulfur cycle. The production of methanethiol (MeSH) from DMSA by some bacteria represents an alternative route for sulfur assimilation and transformation in marine ecosystems. dntb.gov.uaresearchgate.net Furthermore, the presence of DMSA can interfere with the metabolism of DMSP. dntb.gov.ua Studies have shown that other zwitterionic compounds like DMSA can serve as alternative substrates for bacteria that also metabolize DMSP. dntb.gov.uaresearchgate.net This competition can modulate the rate of DMS production from DMSP, thereby indirectly influencing the flux of this climate-active gas to the atmosphere. The production of DMSA and its subsequent metabolism, therefore, has the potential to shift the balance of volatile sulfur compound production in planktonic communities. researchgate.net

Potential Signaling Roles of this compound in Inter-species Interactions

There is emerging evidence that this compound may function as a signaling molecule, or infochemical, in the complex web of marine microbial interactions. DMSP and its breakdown product DMS are known to mediate various behaviors, including foraging and predator avoidance. annualreviews.organnualreviews.org

DMSA, along with other phytoplankton-derived zwitterionic compounds like gonyol, can influence the microbial cycling of DMSP. dntb.gov.ua Research has shown that the presence of these compounds can alter the patterns of DMS and methanethiol (MeSH) release by marine bacteria. researchgate.net For example, in some bacteria, the presence of gonyol can inhibit DMS-producing enzymes. dntb.gov.ua When DMSA is metabolized by bacteria, it can lead to the release of MeSH, which itself can act as a signaling molecule. researchgate.net

By serving as an alternative substrate and potentially interfering with DMSP metabolism, DMSA can modulate the chemical landscape of the microbial environment. dntb.gov.ua This interference can affect the behavior of other organisms that rely on DMSP or DMS as cues, suggesting a role for DMSA in structuring microbial community interactions and mediating the flow of sulfur between species. dntb.gov.uaresearchgate.net

This compound in Carbon and Sulfur Cycling within Ecosystems

This compound is an active component of the marine carbon and sulfur cycles, which are intrinsically linked through the metabolism of marine microbes. nih.govhawaii.edu Produced by a significant number of phytoplankton species, DMSA represents a source of labile dissolved organic carbon and sulfur for heterotrophic bacteria. dntb.gov.uaresearchgate.net

Marine bacteria can sustain a substantial portion of their carbon and sulfur demand by metabolizing organosulfur compounds like DMSP and its analogues. nih.gov The assimilation of DMSA by bacteria channels carbon and sulfur into the microbial loop, where it can be remineralized or transferred to higher trophic levels. hawaii.edu A study found DMSA in 11 out of 16 surveyed phytoplankton species, indicating its widespread availability as a substrate. researchgate.net

The metabolism of DMSA contributes to the pool of volatile sulfur species, but as noted, it primarily leads to methanethiol (MeSH) rather than DMS. researchgate.net This metabolic branching is significant; while DMS is a major source of sulfur to the atmosphere, MeSH is also a reactive sulfur compound that contributes to the oceanic sulfur cycle. researchgate.net The production and consumption of DMSA by different planktonic species, therefore, influence the partitioning of sulfur into different volatile compounds, which has implications for both marine food webs and atmospheric chemistry. dntb.gov.uaresearchgate.net

Interactions of this compound with Cellular Macromolecules and Subcellular Structures

This compound (DMSA), a zwitterionic sulfur compound, plays a role as a compatible solute and osmoprotectant in various organisms. asm.org Its interactions within the cellular environment are crucial for understanding its biological functions. These interactions occur at the level of large biological molecules (macromolecules) and within specific cellular compartments (subcellular structures).

Interactions with Cellular Macromolecules

The biological activity of this compound is intrinsically linked to its interactions with the major classes of cellular macromolecules: proteins, nucleic acids, and lipids.

Proteins:

Research has provided specific insights into the interaction between DMSA and cellular proteins, particularly transport proteins. In the soil bacterium Bacillus subtilis, DMSA is imported into the cell by the ATP-binding cassette (ABC) transporter OpuA. asm.orgrcsb.org This system relies on a high-affinity substrate-binding protein, OpuAC, which directly binds to DMSA to initiate the transport process. rcsb.org

Crystallographic studies of the OpuAC protein in complex with DMSA have revealed the precise nature of this interaction. asm.orgrcsb.org The binding site of OpuAC forms an "aromatic box" rich in tryptophan residues. asm.org These aromatic amino acids are critical for creating a "Trp prism" that accommodates the DMSA molecule, with mutational analyses confirming that these tryptophan residues are essential for effective substrate binding. asm.org This specific and high-affinity binding enables the bacterium to acquire DMSA from the environment to counteract the detrimental effects of high osmolarity. asm.orgrcsb.org

Nucleic Acids:

Direct interactions between this compound and nucleic acids (DNA and RNA) have not been extensively documented in the literature. However, the function of related sulfur compounds offers some context. For instance, dimethylsulfoniopropionate (DMSP), a well-known osmolyte, is recognized for its ability to scavenge reactive oxygen species (ROS), such as hydroxyl radicals. elifesciences.org Since ROS can cause significant damage to macromolecules, including nucleic acids, the antioxidant properties of such sulfur compounds could indirectly protect the integrity of DNA and RNA within the cell. elifesciences.orguea.ac.uk

Lipids:

The interaction of DMSA with cellular lipids, particularly those forming cell membranes, is not well-defined. However, studies on the related compound dimethyl sulfoxide (DMSO) show that it can significantly affect cholesterol-containing lipid membranes. nih.gov At varying concentrations, DMSO can induce membrane loosening, increase permeability to water and ions, and even cause the formation of pores. nih.gov While DMSA has a different chemical structure, the presence of the dimethylsulfonio group suggests a potential for interaction with the hydrophobic and hydrophilic components of the lipid bilayer, which is a key component of all cell membranes. wikipedia.org Furthermore, the antioxidant capacity of related sulfur compounds like DMSP suggests a protective role for lipids against oxidative damage from ROS. elifesciences.org

Table 1: Summary of Interactions with Cellular Macromolecules

Macromolecule Type of Interaction Key Research Findings
Proteins Direct Binding / Transport DMSA binds with high affinity to the OpuAC substrate-binding protein of the OpuA ABC transporter in Bacillus subtilis. asm.orgrcsb.org The binding site involves a "Trp prism" formed by conserved tryptophan residues. asm.org
Nucleic Acids Indirect / Protective (Inferred) No direct binding is documented. Related sulfur compounds act as antioxidants, potentially protecting nucleic acids from damage by reactive oxygen species. elifesciences.orguea.ac.uk
Lipids Indirect / Protective (Inferred) No direct interaction is well-defined. Related compounds like DMSO can alter membrane permeability. nih.gov Antioxidant properties of similar sulfur compounds may protect lipids from oxidative damage. elifesciences.org

Interactions with Subcellular Structures

The distribution of dimethylsulfonio compounds within the cell is not uniform, indicating specific interactions with subcellular organelles. Studies using stable isotope labeling on the related compound dimethylsulfoniopropionate (DMSP) in the microalga Symbiodinium provide valuable insights into where these compounds may accumulate.

Using NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) to track 34S-labeled DMSP, researchers observed significant spatial variation in its concentration across different subcellular compartments. elifesciences.orgnih.gov The highest levels of enrichment were found in the cytoplasm , chloroplasts , and vacuoles . elifesciences.orgnih.gov Specifically, the relative enrichment was highest in the cytoplasm, followed by the chloroplasts and then the vacuoles. elifesciences.org

In contrast, a relatively low level of the sulfur isotope was detected in the nucleus . elifesciences.orgnih.gov The study suggested this might correspond to the presence of 34S-labeled amino acids in histone-like proteins rather than a high concentration of free DMSP. elifesciences.org The most intense concentrations were observed in small "hotspots," potentially representing specialized storage droplets for sulfur compounds. nih.gov These findings highlight that sulfonium (B1226848) compounds are not just diffuse solutes but are actively localized to specific subcellular structures where they perform their physiological roles. elifesciences.orgnih.gov

Table 2: Subcellular Localization of 34S-Label (from DMSP study in Symbiodinium)

Subcellular Structure Relative 34S Enrichment Level Key Observation
Cytoplasm Very High Showed the highest enrichment (10.3 times over natural abundance). elifesciences.org
Chloroplasts High Showed significant enrichment (8.8 times over natural abundance). elifesciences.org
Vacuoles High Showed high enrichment (7.7 times over natural abundance). elifesciences.org
Nucleus Low Showed the lowest enrichment, possibly from labeled proteins. elifesciences.orgnih.gov

Chemical Synthesis and Derivatization Strategies for Dimethylsulfonioacetic Acid

Laboratory Synthesis of Dimethylsulfonioacetic Acid: Methodologies and Yield Optimization

The primary and most direct laboratory and industrial synthesis of this compound involves the reaction of dimethyl sulfide (B99878) with a haloacetic acid. greenhx.com This method is a straightforward nucleophilic substitution reaction.

Methodology: The synthesis is typically achieved by reacting dimethyl sulfide with either 2-chloroacetic acid or 2-bromoacetic acid in a suitable solvent. greenhx.comnih.gov The sulfur atom of the nucleophilic dimethyl sulfide attacks the α-carbon of the haloacetic acid, displacing the halide ion to form the sulfonium (B1226848) salt, this compound, which is often isolated as its hydrochloride or hydrobromide salt. greenhx.comnih.gov

Table 1: General Synthesis of this compound

Reactant 1 Reactant 2 Product Salt Form
Dimethyl Sulfide 2-Chloroacetic Acid This compound Hydrochloride greenhx.com

Yield Optimization: Maximizing the yield of chemical reactions is a fundamental goal in synthesis. numberanalytics.com For the preparation of this compound, several factors can be controlled to optimize the output. These strategies, while general to many chemical processes, are directly applicable here.

Reaction Conditions: Control of temperature, pressure, and solvent choice is critical. arborpharmchem.com The reaction rate can be increased with temperature, but excessive heat may lead to side reactions or degradation of the product, thus requiring a balance to be found.

Stoichiometry: Adjusting the molar ratio of the reactants can push the reaction to completion. Using a slight excess of the more volatile or less expensive reactant, typically dimethyl sulfide, can help ensure the complete conversion of the haloacetic acid.

Catalysis: While the reaction can proceed without a catalyst, certain phase-transfer catalysts could potentially enhance the reaction rate and yield, particularly if the reactants have limited mutual solubility.

Purification: The final yield is highly dependent on the efficiency of the purification process. arborpharmchem.com Crystallization is a common method for purifying the resulting thetin salt, and optimizing solvent systems, temperature, and cooling rates can significantly improve the recovery of the pure product.

By systematically adjusting these parameters, the synthesis can be made more efficient and cost-effective. arborpharmchem.com

Synthesis of Labeled this compound for Tracer Studies

Isotopically labeled compounds are indispensable tools for studying metabolic pathways, transport mechanisms, and the environmental fate of molecules. musechem.com Specific methods have been developed for the synthesis of radiolabeled this compound for use in such tracer studies. nih.gov

The labeling can be targeted to different parts of the molecule, such as the methyl groups or the acetate (B1210297) backbone, by using the appropriate labeled precursor.

Synthesis of [methyl-¹⁴C]DMSA: This isotopologue is synthesized using [methyl-¹⁴C]iodomethane. The reaction involves the S-methylation of methylthioacetic acid with the labeled iodomethane. nih.gov

Synthesis of [1-¹⁴C]DMSA: To label the acetate portion of the molecule, the synthesis starts with [1-¹⁴C]bromoacetic acid. This labeled precursor is then reacted with dimethyl sulfide to yield the target compound, [1-¹⁴C]DMSA. nih.gov

These synthetic radiochemicals are purified using techniques like high-voltage paper electrophoresis to ensure their suitability for sensitive biological assays. nih.gov

Table 2: Synthesis of ¹⁴C-Labeled this compound

Target Labeled Compound Labeled Precursor Co-Reactant
[methyl-¹⁴C]DMSA [methyl-¹⁴C]iodomethane Methylthioacetic Acid nih.gov

Preparation of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds (analogs) to determine how specific structural features influence their biological or chemical activity. nih.govmdpi.com For this compound, SAR studies could provide insights into its function as an osmoprotectant or its potential in other applications. researchgate.net The molecule possesses two primary functional groups amenable to modification: the carboxylic acid and the dimethylsulfonium center.

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups.

Esterification: Reacting this compound with various alcohols (e.g., methanol, ethanol) under acidic conditions (Fischer esterification) would yield the corresponding esters. beilstein-journals.org This modification would neutralize the negative charge and increase lipophilicity.

Amidation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This typically requires the use of coupling reagents (e.g., carbodiimides) to activate the acid for nucleophilic attack by the amine. beilstein-journals.orgnih.gov

Modification of the Sulfonium Center: The sulfonium group can also be altered.

Varying Alkyl Groups: Instead of starting with dimethyl sulfide, one could use other dialkyl sulfides like diethyl sulfide or dipropyl sulfide in the initial synthesis with a haloacetic acid. This would produce analogs with larger alkyl groups on the sulfur atom, altering the steric bulk and charge distribution around the sulfonium center.

By creating a library of such analogs and evaluating their performance in relevant assays, a detailed SAR can be established, guiding the design of new compounds with enhanced or modified activity. rsc.org

Reaction Mechanisms Involved in the Chemical Modification of this compound

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic routes. The synthesis and derivatization of this compound involve fundamental organic reaction mechanisms.

Mechanism of Synthesis (S-Alkylation): The core synthesis of this compound from dimethyl sulfide and a haloacetic acid proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.org

Nucleophilic Attack: The sulfur atom of dimethyl sulfide possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic α-carbon of the haloacetic acid (the carbon bonded to the halogen).

Transition State: A trigonal bipyramidal transition state is formed where the sulfur-carbon bond is forming concurrently as the carbon-halogen bond is breaking.

Displacement: The attack occurs from the side opposite to the leaving group (the halide ion), leading to the displacement of the halide and the formation of the new carbon-sulfur bond, resulting in the thetin product. libretexts.org

Mechanisms of Derivatization:

Fischer Esterification: This is an acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation makes the carbonyl carbon more electrophilic. A molecule of alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product. beilstein-journals.org

Amidation via Coupling Agents: The reaction of a carboxylic acid with an amine to form an amide typically requires a coupling agent to convert the hydroxyl group of the acid into a better leaving group. For instance, a carbodiimide (B86325) reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate and displacing the isourea moiety to form the stable amide bond. nih.gov

These well-established mechanisms provide a predictive framework for the chemical modification of this compound.

Advanced Analytical Methodologies for Dimethylsulfonioacetic Acid Quantification and Characterization

Chromatographic Techniques for Dimethylsulfonioacetic Acid Analysis: GC-MS, LC-MS, HPLC

Chromatography, coupled with mass spectrometry (MS) or other detectors, forms the cornerstone of DMSA analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is primarily dictated by the compound's inherent properties: its low volatility and high polarity make LC the more direct and common approach. asm.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : Direct analysis of the non-volatile DMSA by GC-MS is not feasible. Therefore, analysis requires a derivatization step to convert DMSA into a more volatile and thermally stable compound. sigmaaldrich.com Alternatively, indirect methods may be used where DMSA is chemically degraded to a volatile product like dimethyl sulfide (B99878) (DMS), which is then quantified by GC. csic.es However, this indirect approach lacks specificity if other compounds that also produce DMS are present.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the predominant technique for the direct, sensitive, and specific quantification of DMSA in complex matrices. asm.orgrsc.org Due to DMSA's zwitterionic and highly polar nature, specialized LC modes are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective, as it is designed for the retention and separation of polar compounds. asm.orgnih.gov This method allows for the direct analysis of DMSA from aqueous samples and biological extracts with minimal sample preparation and without the need for derivatization. rsc.orgnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve rapid and high-resolution separations. rsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC with detectors other than MS, such as UV or fluorescence detectors, can also be used. sci-hub.se However, this approach typically requires a pre-column derivatization step to attach a chromophore or fluorophore to the DMSA molecule, as DMSA itself lacks a strong chromophore for UV detection. sci-hub.se

Effective sample preparation is critical for accurate DMSA quantification, aiming to extract the analyte from its matrix, remove interferences, and prepare it for instrumental analysis.

Extraction: For cellular samples such as phytoplankton or bacteria, a common procedure involves harvesting cells via filtration or centrifugation, followed by extraction of the metabolites. rsc.orgdss.go.th Methanol or mixtures of acetonitrile (B52724) and water are effective solvents for extracting polar zwitterionic compounds like DMSA. rsc.orgsci-hub.sedss.go.th The process often includes vortexing and sonication to ensure complete cell disruption and extraction. dss.go.th

Derivatization-Free Protocols (for LC-MS): A key advantage of modern LC-MS methods is the ability to analyze DMSA directly. HILIC-based protocols require simple dilution of the extract in an appropriate solvent like acetonitrile before injection. asm.orgrsc.org This minimizes sample handling and potential analyte loss or degradation associated with derivatization.

Derivatization Protocols (for HPLC-UV/Fluorescence or GC-MS): When MS detection is not available or desired, derivatization is necessary. A documented protocol for betaines, including dimethylthetin, involves forming 4-bromophenacyl ester derivatives. sci-hub.se This process enhances detectability for HPLC-UV and improves chromatographic behavior on certain columns.

Table 1: Example of a Derivatization Protocol for HPLC Analysis This table is based on a described method for betaines, including dimethylthetin. sci-hub.se

StepProcedurePurpose
1. Extraction Extract sample with an acetonitrile:methanol mixture.To isolate polar metabolites like DMSA from the sample matrix.
2. Drying Dry the extract with anhydrous disodium (B8443419) hydrogen phosphate (B84403) containing argentous oxide.To remove water and potential interfering compounds.
3. Derivatization Add 4-bromophenacyl triflate as the derivatizing reagent in the presence of solid magnesium oxide (base).To form the 4-bromophenacyl ester of DMSA, which is UV-active.
4. Separation Separate the resulting derivatives by HPLC on a silica (B1680970) column.To chromatographically resolve the derivatized DMSA from other compounds.

The detection and quantification of DMSA rely on sensitive detectors and robust calibration strategies, especially in complex biological or environmental samples.

Mass Spectrometry Detection: LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. researchgate.net Detection is typically performed using electrospray ionization (ESI) in positive ion mode. rsc.org Quantification is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of DMSA) and a characteristic product ion (a fragment of DMSA) are monitored. This technique provides exceptional specificity and sensitivity, minimizing interferences from the sample matrix. researchgate.net

Internal Standards: The most accurate quantification strategy involves the use of a stable isotope-labeled internal standard. asm.orgrsc.org For DMSA, deuterated DMSA (e.g., D₆-DMSA) is ideal. asm.orgrsc.org The internal standard is added to the sample at the beginning of the preparation process. Since it is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies or ionization suppression in the MS source. By measuring the ratio of the analyte's signal to the internal standard's signal, highly accurate and precise quantification can be achieved, correcting for sample-to-sample variations. asm.org

Calibration: Quantification is performed using a calibration curve constructed from standards of known concentrations. rsc.org In the absence of a labeled internal standard, external calibration can be used, though it is more susceptible to matrix effects. asm.org The linear range of detection for HILIC-LC-MS methods can extend down to nanomolar concentrations, with limits of detection reported in the low nanomolar or even high picomolar range, making it suitable for trace analysis in environmental samples. nih.gov

Table 2: Example of a HILIC-LC-MS Method for DMSA Quantification This table synthesizes data from published protocols. asm.orgrsc.org

ParameterSetting
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC)
Column HILIC (e.g., Acquity UPLC BEH HILIC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B 90% Acetonitrile / 10% Water with 5 mM Ammonium Acetate (B1210297)
Flow Rate ~0.6 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Quantification Multiple Reaction Monitoring (MRM)
Internal Standard D₆-Dimethylsulfonioacetate (D₆-DMSA)

Spectroscopic Approaches for Structural Elucidation of this compound and its Metabolites (NMR, IR)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural confirmation of DMSA and for characterizing its metabolites. dss.go.th

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org For DMSA, ¹H NMR is used to confirm the presence and connectivity of protons. The expected ¹H NMR spectrum is relatively simple, showing a singlet for the six equivalent protons of the two methyl groups attached to the sulfur atom and another singlet for the two protons of the methylene (B1212753) group adjacent to the carboxyl group. ¹³C NMR spectroscopy would complement this by identifying the three distinct carbon environments: the methyl carbons, the methylene carbon, and the carboxyl carbon. NMR is a primary tool for verifying the structure of synthesized DMSA standards used for quantification. asm.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For DMSA, the IR spectrum would be characterized by strong absorption bands typical of a carboxylic acid, including a broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. The presence and position of these bands confirm the carboxylic acid moiety. Vibrations associated with the C-S bonds would also be present. FTIR analysis can be sensitive to the hydration state of the compound, allowing differentiation between anhydrous and hydrated forms of betaines.

Isotope Ratio Mass Spectrometry for Tracing this compound Biogeochemical Cycles

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the relative abundances of stable isotopes (e.g., ³⁴S/³²S, ¹³C/¹²C) in a sample. This information can provide profound insights into the origin, formation pathways, and environmental fate of compounds.

To trace the biogeochemical cycle of DMSA, IRMS would be coupled with a separation technique, most commonly GC or more recently LC. In such a setup, the sample extract is first injected into the chromatograph. The separated compounds, including DMSA, are then converted into a simple gas (e.g., SO₂ for sulfur isotopes) in a combustion or elemental analyzer interface. This gas is then introduced into the IRMS for precise isotope ratio measurement.

Electrochemical and Biosensor-Based Detection Systems for this compound

Electrochemical sensors and biosensors represent an emerging frontier for the rapid and potentially in-situ detection of specific chemical compounds. These devices convert a biological or chemical recognition event into a measurable electrical signal.

Electrochemical Sensors : These sensors typically rely on the direct oxidation or reduction of a target analyte at an electrode surface. For sulfur compounds, various modified electrodes have been developed to enhance sensitivity and selectivity. dss.go.th While specific electrochemical sensors for DMSA are not yet common, the development of sensors for other sulfur-containing molecules suggests the feasibility of this approach. The challenge lies in designing an electrode surface that can selectively interact with the sulfonium (B1226848) group or another part of the DMSA molecule in a complex medium.

Biosensors : Biosensors integrate a biological recognition element (like an enzyme or antibody) with a signal transducer. This approach offers very high specificity. A patent has described the potential use of enzymes, such as a demethylase from Pseudomonas putida, in biosensors capable of detecting betaines, with dimethylthetin listed as a potential target. In such a system, the enzyme would specifically bind to or react with DMSA, and this interaction would be converted by a transducer into a quantifiable signal, enabling its detection.

Challenges and Innovations in this compound Analytical Research

The analysis of DMSA is marked by several challenges, which have in turn spurred significant methodological innovations.

Challenges:

Zwitterionic Nature: DMSA's zwitterionic character makes it highly polar and poorly retained on traditional reversed-phase chromatography columns, complicating its separation from other polar metabolites. asm.org

Complex Matrices: Quantifying trace levels of DMSA in complex biological and environmental samples (e.g., cell extracts, seawater) is difficult due to the presence of numerous interfering compounds, including salts and other polar molecules.

Analyte Stability: Like many organosulfur compounds, DMSA may be susceptible to degradation during sample extraction, storage, and analysis, requiring careful handling and prompt analysis. sigmaaldrich.com

Lack of Chromophore: The absence of a strong UV-absorbing chromophore in the DMSA molecule necessitates either derivatization for UV detection or the use of more advanced detectors like mass spectrometers. sci-hub.se

Innovations:

Advanced Chromatography: The application of HILIC and pentafluorophenylpropyl (PFPP) columns has been a major innovation, enabling the direct, derivatization-free analysis of DMSA and other zwitterions by LC-MS. asm.orgrsc.orgrsc.org

Stable Isotope Labeling: The use of stable isotope-labeled internal standards (e.g., D₆-DMSA) has revolutionized quantification, providing high accuracy and precision by correcting for matrix effects and variations in sample processing. asm.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides highly accurate mass measurements, which not only aids in the confident identification of DMSA in complex mixtures but also helps in elucidating the structures of unknown metabolites.

Compound-Specific Isotope Analysis (CSIA): The coupling of chromatography with IRMS, while still developing for this specific compound, offers the potential to unlock new information about the biogeochemical cycling of DMSA.

Reactivity and Mechanistic Studies of Dimethylsulfonioacetic Acid

Nucleophilic and Electrophilic Reactivity of Dimethylsulfonioacetic Acid

This compound exhibits dual reactivity, functioning as both a nucleophile and an electrophile, a characteristic dictated by its distinct functional groups.

The electrophilic nature of DMSA is centered on its dimethylsulfonium group. The positively charged sulfur atom withdraws electron density from the attached methyl and methylene (B1212753) carbons, rendering them susceptible to nucleophilic attack. This is most notably demonstrated in its biological role as a methyl donor. In gas-phase experiments, protonated DMSA has been shown to be a more potent methylating agent than the analogous nitrogen-containing compound, glycine (B1666218) betaine (B1666868). This reactivity stems from the ability of the sulfonium (B1226848) group to act as a good leaving group (as dimethyl sulfide), facilitating the transfer of a methyl cation (CH₃⁺) to a nucleophile. This electrophilic character is a hallmark of sulfonium salts, which are recognized as powerful alkylating agents in organic synthesis. frontiersin.orgnih.gov

Conversely, the nucleophilic character of this compound resides in its deprotonated carboxylate group (-COO⁻). In its zwitterionic form, the carboxylate anion is an electron-rich center capable of attacking electrophiles. This reactivity is analogous to that of other carboxylates, which readily participate in reactions such as esterification or acylation when presented with a suitable electrophilic partner. While specific studies detailing the nucleophilic reactions of the DMSA carboxylate are not prevalent, its behavior can be inferred from the fundamental principles of carboxylate chemistry. asm.org

Table 1: Dual Reactivity of this compound
Reactive CenterType of ReactivityDescriptionExample Reaction
Dimethylsulfonium group ((CH₃)₂S⁺-)ElectrophilicThe methyl carbons are electron-deficient and can be transferred to a nucleophile.Methyl group transfer to an acceptor molecule like homocysteine.
Carboxylate group (-COO⁻)NucleophilicThe oxygen atoms possess lone pairs and a negative charge, capable of attacking electrophilic centers.Reaction with an electrophile, such as in ester formation (hypothetical).

Acid-Base Properties and Zwitterionic Character of this compound

This compound is a zwitterion, also known as an inner salt. pnas.orgescholarship.org It contains both a strongly acidic carboxylic acid group and a positively charged sulfonium center, which is the conjugate acid of a sulfide (B99878). In the solid state and in aqueous solution around neutral pH, the acidic proton from the carboxyl group is transferred to the molecule's basic site. However, in DMSA, the sulfonium group cannot accept a proton. Instead, the molecule exists as a dipolar ion with a discrete positive charge on the sulfur atom and a negative charge on the carboxylate group. This zwitterionic nature is analogous to that of amino acids and betaines.

The acid-base properties are governed by the carboxyl group. Carboxylic acids are weak acids that dissociate in water to establish an equilibrium. The strength of the acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa.

HA ⇌ H⁺ + A⁻

For this compound, the relevant equilibrium is:

(CH₃)₂S⁺CH₂COOH ⇌ (CH₃)₂S⁺CH₂COO⁻ + H⁺

A specific experimental pKa value for this compound is not widely reported in the surveyed scientific literature. However, the presence of the adjacent, electron-withdrawing sulfonium group is expected to increase the acidity (lower the pKa) of the carboxylic acid proton compared to a simple alkyl carboxylic acid like acetic acid (pKa ≈ 4.76). This inductive effect stabilizes the resulting carboxylate anion. For comparison, the related compound β-(Dimethylsulfonio)pyruvic acid behaves as a diprotic acid with a pKa1 of approximately 2.0, reflecting the strong acid-strengthening effect of the sulfonium group.

Photochemical and Thermal Degradation Pathways of this compound

Specific studies detailing the photochemical and thermal degradation pathways of this compound are not extensively available in the reviewed literature. However, plausible degradation routes can be proposed based on the reactivity of its constituent functional groups.

Thermal Degradation: The thermal decomposition of DMSA would likely involve two main pathways:

Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, although this often requires high temperatures or the presence of a catalyst. For DMSA, this would yield a methylated sulfonium ylide.

C-S Bond Cleavage: The carbon-sulfur bonds in the sulfonium group are susceptible to cleavage at elevated temperatures. Thermolysis could lead to the formation of volatile sulfur compounds, such as dimethyl sulfide (DMS), and various acetate-derived products. This is a known degradation route for the related marine compound dimethylsulfoniopropionate (DMSP). The stability of DMSA at various temperatures would influence its persistence in environments subject to thermal stress. Studies on other organic acids have shown that thermal treatment can lead to the formation of various degradation products, affecting the material's properties.

Interaction Kinetics of this compound with Environmental and Biological Species

The kinetics of DMSA's interactions are crucial for understanding its role and fate in the environment. While comprehensive kinetic data is limited, studies have provided insights into its biological transport and metabolic interference.

In several marine bacteria, DMSA is recognized and metabolized, indicating it can enter the microbial sulfur cycle. pnas.org Its structural similarity to the ubiquitous osmolyte DMSP allows it to interfere with DMSP metabolism. For instance, in some bacterial species, the presence of DMSA can modulate the production of volatile sulfur compounds like methanethiol (B179389) (MeSH) and dimethyl sulfide (DMS) from DMSP. pnas.orgescholarship.org

The transport of DMSA into bacterial cells is an active, kinetically controlled process. Studies with Sinorhizobium meliloti and Escherichia coli have shown that DMSA can act as an effective osmoprotectant, even at nanomolar concentrations in the external medium. This implies the existence of high-affinity transport systems that actively accumulate DMSA inside the cell to osmotically significant concentrations, similar to what has been observed for DMSP. The rate of uptake is osmoregulated, increasing in cells subjected to osmotic stress.

While DMSA can be a substrate for some enzymes, it can be a poor substrate for others. For example, the DMSP-dependent demethylase (DmdA), a key enzyme in the DMSP degradation pathway, shows very little to no activity with DMSA, indicating that the kinetic parameters (Kₘ and kcat) for this interaction are unfavorable. The rate of chemical reactions is influenced by numerous factors, including reactant concentration, temperature, and the presence of catalysts, all of which would apply to the fate of DMSA in a complex environmental matrix.

Mechanistic Insights into Enzymatic Reactions Involving this compound

A key enzymatic reaction involving this compound is the synthesis of methionine, catalyzed by the enzyme thetin-homocysteine S-methyltransferase (EC 2.1.1.3). This enzyme facilitates the transfer of a methyl group from DMSA (also known as dimethylthetin) to L-homocysteine.

This reaction is a vital part of the methionine salvage pathway in some organisms, providing an alternative route for methionine synthesis that is independent of the folate cycle.

Table 2: Thetin-Homocysteine S-Methyltransferase Reaction
EnzymeEC NumberSubstratesProductsReaction Type
Thetin-homocysteine S-methyltransferase2.1.1.3This compound, L-HomocysteineS-Methylthioglycolate, L-MethionineTransmethylation (Sɴ2)

While the detailed crystal structure and catalytic mechanism for thetin-homocysteine S-methyltransferase are not as extensively studied as for some of its analogues, significant insights can be drawn from the well-characterized betaine-homocysteine S-methyltransferase (BHMT) . BHMT catalyzes a very similar reaction using glycine betaine as the methyl donor.

By analogy with BHMT, the mechanism for thetin-homocysteine S-methyltransferase likely proceeds as follows:

Ordered Bi-Bi Mechanism: The reaction follows an ordered sequential mechanism where the substrates bind and products are released in a specific order. L-homocysteine is the first substrate to bind to the enzyme active site.

Activation of Homocysteine: The enzyme contains a zinc ion (Zn²⁺) in its active site, coordinated by three cysteine residues. The binding of L-homocysteine to the zinc ion increases the nucleophilicity of its sulfur atom by facilitating the formation of a thiolate anion.

Nucleophilic Attack: The activated thiolate of homocysteine performs a direct nucleophilic (Sɴ2) attack on one of the electrophilic methyl groups of this compound, which binds to the active site after homocysteine.

Product Release: This attack forms L-methionine and S-methylthioglycolate. The products are then released from the enzyme, with methionine being the last to dissociate, regenerating the free enzyme for another catalytic cycle.

Ecological and Environmental Significance of Dimethylsulfonioacetic Acid

Role of Dimethylsulfonioacetic Acid in Global Sulfur Biogeochemical Cycles

This compound (DMSA) is a zwitterionic dimethylsulfonium compound that plays a noteworthy role in the marine sulfur cycle, which is a crucial component of global biogeochemical processes. mdpi.comresearchgate.net While the related compound dimethylsulfoniopropionate (DMSP) is more abundant and widely studied, DMSA is also a significant metabolite produced by various phytoplankton species. researchgate.netannualreviews.org

DMSA's involvement in the sulfur cycle stems from its production by marine phytoplankton and its subsequent metabolism by marine bacteria. researchgate.net Research has shown that DMSA is found in a significant number of phytoplankton species, indicating its widespread distribution in marine environments. researchgate.net Once released into the water, certain marine bacteria can utilize DMSA as a substrate, leading to the production of volatile sulfur compounds like methanethiol (B179389) (MeSH). researchgate.net This process represents an alternative pathway for the cycling of sulfur in the ocean, distinct from the well-established DMSP cleavage pathway that produces dimethyl sulfide (B99878) (DMS). researchgate.net

Table 1: Distribution of this compound (DMSA) in Phytoplankton

Phytoplankton GroupPresence of DMSAReference
Various surveyed speciesFound in 11 out of 16 species researchgate.net
HaptophytesDetected researchgate.net
DinoflagellatesDetected researchgate.net
DiatomsPresent in some species frontiersin.org

Contribution of this compound to Atmospheric Chemistry via Dimethyl Sulfide Emissions

The primary connection between this compound and atmospheric chemistry is indirect, primarily through its influence on the production of dimethyl sulfide (DMS). DMS is a volatile sulfur compound that, upon entering the atmosphere, plays a significant role in cloud formation and climate regulation. nuscimagazine.com The breakdown of DMSP is the main source of atmospheric DMS, and DMSA's impact on this process is a key aspect of its environmental significance. researchgate.netnuscimagazine.com

The metabolism of DMSA by certain marine bacteria can lead to the production of methanethiol (MeSH), another volatile sulfur compound. researchgate.net While not as extensively studied as DMS in the context of climate, MeSH also contributes to the atmospheric sulfur budget. However, the more critical role of DMSA in atmospheric chemistry is its potential to alter the rate of DMS production from DMSP. researchgate.net

Research has demonstrated that the presence of DMSA and another related compound, gonyol, can interfere with the microbial breakdown of DMSP. researchgate.net For example, in the bacterium Ruegeria pomeroyi, gonyol was found to completely inhibit the formation of volatile sulfur compounds from DMSP. researchgate.net This inhibitory effect suggests that in marine environments where DMSA and gonyol are present, the amount of DMS released into the atmosphere could be reduced. researchgate.net

The oxidation of DMS in the atmosphere leads to the formation of sulfuric acid and methanesulfonic acid, which act as cloud condensation nuclei (CCN). nih.gov An increase in CCN can lead to the formation of more and brighter clouds, which reflect more sunlight back into space, having a cooling effect on the climate. nuscimagazine.com Therefore, by influencing the amount of DMS released from the ocean, DMSA can indirectly impact atmospheric chemistry and global climate patterns. researchgate.netnuscimagazine.com

This compound in Aquatic Ecosystems: Influence on Primary Productivity and Food Webs

Phytoplankton, the primary producers in most aquatic food webs, synthesize DMSA, likely as an osmolyte to cope with the saline environment. frontiersin.orgscience.gov The production of DMSA by a wide range of phytoplankton species means it is a readily available compound for other marine organisms. researchgate.net

The influence of DMSA on aquatic food webs is largely mediated through its role in microbial processes. Marine bacteria that can metabolize DMSA are part of the microbial loop, a key component of marine food webs that recycles organic matter. researchgate.net The ability of certain bacteria to utilize DMSA as a substrate can influence the composition and activity of the bacterial community. researchgate.net

Furthermore, the volatile sulfur compounds produced from the metabolism of DMSA and the related DMSP, such as methanethiol and dimethyl sulfide, can act as infochemicals. dntb.gov.ua These chemical cues can mediate interactions between different trophic levels. For example, some marine animals use DMS as a foraging cue to locate areas rich in phytoplankton and the zooplankton that graze on them. nuscimagazine.com By modulating the production of these volatile compounds, DMSA can indirectly influence the foraging behavior of higher trophic level organisms. researchgate.netnuscimagazine.com

Impact of Climate Change and Anthropogenic Factors on this compound Dynamics

The dynamics of this compound in marine environments are likely to be influenced by ongoing climate change and other human-induced environmental alterations. Factors such as ocean warming, acidification, and nutrient pollution can affect the phytoplankton communities that produce DMSA, as well as the bacterial communities that metabolize it.

Anthropogenic nutrient inputs from agriculture and wastewater can lead to eutrophication in coastal areas, causing blooms of specific phytoplankton species. waterquality.gov.au Such blooms could lead to localized, intense production of DMSA and other organic sulfur compounds, potentially altering the local biogeochemistry and food web dynamics.

Table 2: Potential Impacts of Climate Change on DMSA Dynamics

Climate Change FactorPotential Impact on DMSA Dynamics
Ocean AcidificationMay alter phytoplankton physiology and DMSA production rates. nuscimagazine.comnih.gov
Ocean WarmingCan shift phytoplankton community composition, leading to changes in overall DMSA production. europa.eu
Nutrient PollutionCan cause phytoplankton blooms, leading to localized increases in DMSA concentrations. waterquality.gov.au

This compound as a Biomarker for Specific Environmental Processes or Organisms

The presence and concentration of specific metabolites can serve as valuable biomarkers, providing insights into the functioning of ecosystems and the organisms within them. This compound has the potential to be used as a biomarker for certain environmental processes and phytoplankton taxa.

Given that DMSA is produced by a range of phytoplankton species, its detection in seawater can indicate the presence and activity of these primary producers. researchgate.net Further research into the specific phytoplankton species that are major producers of DMSA could refine its use as a chemotaxonomic marker. frontiersin.org This would allow scientists to track the distribution and abundance of these key organisms in the ocean. frontiersin.org

The relative abundance of DMSA compared to other sulfur compounds like DMSP could also serve as a biomarker for the state of the marine sulfur cycle. researchgate.net For example, a high ratio of DMSA to DMSP might indicate a shift in the phytoplankton community or a change in the metabolic pathways being utilized for sulfur cycling.

Furthermore, the breakdown products of DMSA, such as methanethiol, could also be used as indicators of specific microbial activities. researchgate.net Detecting these volatile compounds in the water or atmosphere could signal the presence of bacteria that are actively metabolizing DMSA. researchgate.net

The use of metabolomics, the comprehensive analysis of metabolites in a system, is a growing field in environmental science. nih.gov As analytical techniques become more sensitive and sophisticated, it will become easier to measure the concentrations of compounds like DMSA in environmental samples. frontiersin.org This will enhance our ability to use DMSA and other metabolites as powerful tools for monitoring the health and functioning of marine ecosystems in a changing world. frontiersin.org

Theoretical and Computational Studies on Dimethylsulfonioacetic Acid

Quantum Chemical Calculations of Dimethylsulfonioacetic Acid Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of DMSA. solubilityofthings.comnih.gov These computational approaches solve approximations of the Schrödinger equation to predict molecular geometries, bond lengths, bond angles, and electronic properties. solubilityofthings.com

Studies have employed DFT calculations at levels such as B3LYP/6-311++G(2d,p) to investigate the structure of protonated DMSA, (CH₃)₂S⁺CH₂CO₂H. researchgate.net Such calculations are crucial for understanding the molecule's intrinsic properties and for interpreting experimental data, for instance, from mass spectrometry. researchgate.net The electronic properties of zwitterionic molecules like DMSA, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be determined. acs.org The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transition energies. acs.org For similar zwitterionic betaines, wide HOMO-LUMO energy gaps have been calculated, indicating high stability. acs.org Theoretical calculations have also highlighted that the dipole moment of DMSA is lower than its nitrogen-containing analogue, glycine (B1666218) betaine (B1666868) (GB), which has implications for its interaction energies. researchgate.net

Table 1: Calculated Properties of this compound and Related Compounds

PropertyCompoundComputational MethodFindingSource
StructureProtonated DMSA ((CH₃)₂S⁺CH₂CO₂H)DFT (B3LYP/6-311++G(2d,p))Optimized geometry for fragmentation analysis. researchgate.net
Dipole MomentDMSATheoretical CalculationsLower dipole moment compared to Glycine Betaine (GB). researchgate.net
Binding EnergyDMSA ClustersTheoretical CalculationsBinding energy is 0.86 times smaller than that for GB clusters. researchgate.net
HOMO-LUMO GapGeneral ZwitterionsDFTWide energy gaps (e.g., 2.53 to 3.28 eV) are typical, suggesting high stability. acs.org

Molecular Dynamics Simulations of this compound Interactions with Solvents and Biomolecules

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govdovepress.comresearchgate.net This technique allows for the investigation of how DMSA interacts with its surrounding environment, such as water molecules (solvents) and larger biomolecules. nih.govnih.govnih.gov

MD simulations can reveal the nature of solvation shells around DMSA and the dynamics of its interactions. The zwitterionic nature of DMSA, with its positively charged sulfonium (B1226848) group and negatively charged carboxylate group, dictates strong interactions with polar solvents like water through hydrogen bonding and electrostatic forces. mdpi.com

Computational studies have also explored the interactions within clusters of DMSA molecules. researchgate.netacs.org Electrospray ionization and tandem mass spectrometry experiments, supported by theoretical calculations, have been used to study doubly charged zwitterionic clusters of DMSA, [(DMSA)₁₅ + 2H]²⁺. researchgate.netacs.org These studies reveal that the binding energy in DMSA clusters is weaker than in glycine betaine (GB) clusters, a finding attributed to DMSA's lower dipole moment. researchgate.net When subjected to energy, these multiply protonated DMSA clusters dissociate via Coulomb explosion, a process that competes with the evaporation of neutral molecules. researchgate.netacs.org Understanding these intermolecular forces is crucial for predicting DMSA's behavior in biological contexts, such as its role as an osmoprotectant where it helps stabilize cells against osmotic stress. mdpi.com

In Silico Modeling of this compound Biosynthetic Pathways

In silico modeling involves the use of computer simulations to study biological systems, including metabolic pathways. pagepress.orgscirp.orgnih.gov While the biosynthetic pathway of the related compound dimethylsulfoniopropionate (DMSP) is more extensively studied, computational models have begun to include DMSA. nih.govelifesciences.orgresearchgate.net

Patent filings describe the use of in silico stoichiometric models of microorganisms like E. coli to engineer them for the production of various chemicals, with dimethylsulfonioacetate listed as a potential product. googleapis.comepo.org These models represent the complex network of biochemical reactions within the cell. googleapis.comepo.org By simulating the metabolic flux, researchers can identify genetic modifications that could enhance the production of a target compound like DMSA. pagepress.org The general approach for modeling such pathways involves identifying key reactions and enzymes from literature, gathering kinetic data, and constructing a mathematical representation of the network. scirp.org

The biosynthesis of DMSP in algae and bacteria is known to start from the amino acid methionine. nih.govresearchgate.net Given the structural similarity, it is plausible that DMSA biosynthesis follows a related pathway, likely involving the methylation of a sulfur-containing precursor. Computational pathway analysis can help to propose and evaluate potential enzymatic steps and intermediates involved in DMSA synthesis.

Prediction of this compound Reactivity and Reaction Mechanisms through Computational Chemistry

Computational chemistry offers powerful tools for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations. mdpi.comsmu.edu The reactivity of DMSA has been investigated using a combination of mass spectrometry techniques and quantum chemical calculations. researchgate.net

Studies on the unimolecular chemistry of protonated DMSA, (CH₃)₂S⁺CH₂CO₂H, using collision-induced dissociation (CID) have shown that it fragments through distinct pathways. researchgate.net The primary fragmentation reaction is a 1,2-elimination to produce the most abundant fragment ion, CH₃S⁺=CH₂. researchgate.net DFT calculations have been employed to map the potential energy surface of this fragmentation. researchgate.net These calculations revealed that the lowest energy pathway proceeds through a six-membered transition state to yield the observed products. researchgate.net This contrasts with the fragmentation of the longer-chain analogue, protonated DMSP, which primarily fragments via a neighboring group reaction. researchgate.net

Electron-induced dissociation (EID) studies on protonated DMSA show a rich array of fragmentation channels, including radical cleavages such as the loss of a methyl radical (•CH₃). researchgate.net Computational modeling is essential to understand the energetics and mechanisms of these various competing reaction channels. researchgate.netnih.govuio.no

Table 2: Computationally Studied Fragmentation Pathways of Protonated DMSA

TechniqueParent IonPrimary Fragmentation PathwayMajor Product IonComputational InsightSource
Collision-Induced Dissociation (CID)(CH₃)₂S⁺CH₂CO₂H1,2-EliminationCH₃S⁺=CH₂Proceeds via a six-membered transition state; lowest energy pathway confirmed by DFT. researchgate.net
Electron-Induced Dissociation (EID)(CH₃)₂S⁺CH₂CO₂HRadical Cleavage[(CH₃)₂S⁺CH₂CO₂H - •CH₃]⁺Reveals a rich and complex fragmentation pattern. researchgate.net

Computational Approaches for Understanding this compound Environmental Fate

Computational models are increasingly used to predict the environmental fate of chemical compounds, including their transport, persistence, and degradation pathways. researchgate.net For DMSA, while specific studies are limited, the approaches used for related volatile organic sulfur compounds (VOSCs) like dimethyl sulfide (B99878) (DMS) and methanethiol (B179389) (MT) provide a clear framework. researchgate.net

The environmental journey of DMSA is linked to the global sulfur cycle. researchgate.net Computational methods can be used to model its potential degradation in various environmental compartments. For instance, high-level quantum chemical and theoretical kinetic calculations are used to study the atmospheric oxidation of VOSCs by radicals like hydroxyl (•OH). researchgate.net These calculations can determine reaction rate constants and identify degradation products. researchgate.net Similar computational studies could predict the atmospheric lifetime of DMSA if it were to become aerosolized and its subsequent transformation products.

In aquatic environments, computational models can help understand microbial degradation pathways. The degradation of the related compound DMSP is a key process in marine sulfur cycling, and bioinformatic analyses of microbial genomes are used to identify the genes and enzymes responsible for DMSP catabolism. researchgate.net A similar approach could be applied to identify potential microbial pathways for DMSA degradation, predicting its persistence and transformation in marine and terrestrial ecosystems.

Future Directions and Emerging Research Avenues for Dimethylsulfonioacetic Acid

Exploration of Novel Biological Functions of Dimethylsulfonioacetic Acid

While the primary known role of DMSAA is as an intermediate in DMSP catabolism, emerging research suggests it may possess other biological functions. The broader context of DMSP metabolism points towards potential roles in stress response and cellular signaling.

One promising area of investigation is the potential role of DMSAA and its metabolic byproducts in mitigating oxidative stress. nih.gov DMSP and its degradation products, such as dimethyl sulfide (B99878) (DMS) and acrylate (B77674), are known to be effective scavengers of reactive oxygen species (ROS). nih.gov Research has shown that bacterial metabolism of DMSP can be influenced by oxidative stress, suggesting that the pathway, including the formation of DMSAA, may be part of a broader antioxidant system. nih.gov Future studies could investigate whether DMSAA itself has antioxidant properties or if its metabolism is regulated to produce other protective compounds under conditions of oxidative stress.

Additionally, the structural similarity of DMSAA to other biologically active compounds suggests potential roles in cell signaling or as a precursor for other important molecules. The exploration of these novel functions could reveal new ecological advantages for organisms capable of metabolizing DMSP via the DMSAA pathway.

Development of Advanced Methodologies for In Situ and Real-Time this compound Monitoring

A significant challenge in studying the environmental role of DMSAA is the difficulty in measuring its concentration and turnover rates in real-time and in situ. Current methods often rely on discrete sampling followed by laboratory analysis, which can miss rapid fluctuations in DMSAA pools. The development of advanced monitoring technologies is crucial for a more dynamic understanding of its biogeochemistry. lbl.govin-situ.com

Future research should focus on creating biosensors or chemical sensors capable of detecting DMSAA directly in environmental samples, such as seawater or microbial cultures. mdpi.com These could be based on enzymes specific to the DMSAA pathway or on synthetic receptors designed to bind DMSAA with high affinity and selectivity. Furthermore, advancements in mass spectrometry, such as portable or submersible systems, could one day allow for real-time monitoring of DMSAA and related compounds directly in the field. nih.govnih.gov Such technologies would enable researchers to link DMSAA dynamics directly to physical, chemical, and biological variables in the environment.

Monitoring TechniquePotential Application for DMSAAAdvantages
Enzyme-Based Biosensors In situ quantification in seawater or bioreactors.High specificity and sensitivity; potential for continuous, real-time data. mdpi.com
Real-Time Mass Spectrometry Shipboard or autonomous underwater vehicle (AUV) based monitoring.Simultaneous detection of multiple related compounds (DMSP, DMS, MeSH); high chemical resolution.
Microfluidic Devices High-throughput screening of microbial DMSAA metabolism.Low sample volume; precise control over experimental conditions.
In situ UV-Vis Spectrophotometry Continuous monitoring of reactions involving DMSAA in laboratory settings. nih.govNon-destructive; provides kinetic data on DMSAA transformation. nih.gov

Understanding the Evolutionary Aspects of this compound Metabolism

The metabolic pathway involving DMSAA is a fascinating case study in molecular evolution. nih.gov Structural and mechanistic studies of the enzymes involved in DMSP demethylation suggest that they were recruited from pre-existing metabolic pathways, such as fatty acid and amino acid metabolism, and later adapted to accommodate DMSP and its derivatives. frontiersin.org

For example, the DmdA enzyme, which catalyzes the first step in the pathway (the demethylation of DMSP to MMPA), is structurally similar to the glycine (B1666218) cleavage T-protein. frontiersin.org However, small changes in its structure have allowed it to specialize in its role in DMSP metabolism. frontiersin.org Similarly, the DmdB and DmdC enzymes show homology to those involved in fatty acid oxidation. frontiersin.org

Future research using comparative genomics and ancestral sequence reconstruction can provide deeper insights into the evolutionary trajectory of this pathway. By studying the enzymes in a wide range of organisms, scientists can piece together how this important biogeochemical pathway emerged and diversified in response to the abundance of DMSP in marine environments, an event hypothesized to have occurred around 250 million years ago. frontiersin.org

Interdisciplinary Approaches to this compound Research: Bridging Chemistry, Biology, and Environmental Science

A comprehensive understanding of DMSAA's role in the environment requires a highly interdisciplinary approach. The complex interplay between the chemical properties of DMSAA, the biological processes that govern its turnover, and its ultimate impact on global elemental cycles necessitates collaboration across multiple scientific fields.

Chemistry: Organic chemists and enzymologists can elucidate the precise mechanisms of the enzymes that transform DMSAA, potentially leading to the development of specific inhibitors or probes to study the pathway.

Biology: Molecular biologists, microbiologists, and ecologists can study the organisms that produce and consume DMSAA, the regulation of the metabolic pathways, and the ecological interactions driven by this compound.

Environmental Science: Biogeochemists and climate scientists can integrate the microbial-scale data into ecosystem and global models to better understand the contribution of the DMSAA pathway to the global sulfur cycle and its potential influence on climate through the production of DMS.

By combining laboratory-based studies on model organisms with field measurements and computational modeling, researchers can build a more complete picture of how this compound fits into the intricate web of marine biogeochemistry.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for dimethylsulfonioacetic acid, and how are they validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonium salt formation. For validation, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Replicate experiments under controlled conditions (temperature, solvent) are critical to ensure reproducibility .
  • Example Table :

Synthesis MethodReagentsYield (%)Purity (HPLC)
AlkylationCH₃I, K₂CO₃7298.5
Sulfonium formation(CH₃)₂S, ClCH₂COOH6597.8

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) minimize matrix effects. Method validation should follow ICH guidelines, including limits of detection (LOD) and quantification (LOQ) assessments .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify methodological disparities (e.g., cell lines, dosage). Replicate key experiments under standardized conditions and perform sensitivity analyses to assess dose-response relationships. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) .
  • Example Workflow :

Literature review to catalog discrepancies.

Hypothesis-driven replication with controlled variables.

Statistical comparison (ANOVA, t-tests) to quantify variability.

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Validate models with experimental data (e.g., surface plasmon resonance for binding kinetics). Use cheminformatics tools (RDKit) to analyze structure-activity relationships .

Q. How should researchers design studies to investigate this compound’s metabolic fate in vivo?

  • Methodological Answer : Employ stable isotope tracing (¹³C-labeled compound) with mass spectrometry to track metabolic pathways. Use knockout animal models or CRISPR-edited cell lines to identify enzyme-specific pathways. Include negative controls (e.g., vehicle-only groups) and account for interspecies variability .

Data Interpretation and Publication

Q. What are best practices for presenting contradictory data in manuscripts on this compound?

  • Methodological Answer : Use supplementary tables to detail conflicting results, emphasizing methodological differences (e.g., assay conditions). Discuss potential confounding variables (e.g., solvent polarity in vitro vs. in vivo). Reference systematic review frameworks to contextualize findings .

Q. How can researchers ensure reproducibility when publishing this compound studies?

  • Methodological Answer : Provide raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Document experimental protocols in detail, including instrument settings (e.g., LC gradient, collision energy in MS). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis due to volatile intermediates. Conduct toxicity screenings (e.g., Ames test) before in vivo studies. Follow GHS guidelines for hazard communication, including proper labeling and emergency procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.